Cas no 1909306-01-9 (2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers)

2-(Morpholin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a morpholine substituent at the 2-position. As a mixture of diastereomers, this compound offers versatility in synthetic applications, particularly in the development of pharmacologically active molecules or chiral ligands. The presence of both hydroxyl and morpholine functional groups enhances its utility as a building block for heterocyclic chemistry and asymmetric synthesis. The diastereomeric mixture allows for broader exploration of stereochemical effects in reaction optimization. This product is suitable for research in medicinal chemistry, catalysis, and material science, where structural diversity and stereochemical complexity are critical. Its well-defined molecular structure ensures consistent performance in experimental studies.
2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers structure
1909306-01-9 structure
Product Name:2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers
CAS No:1909306-01-9
MF:C10H19NO2
MW:185.26336312294
MDL:MFCD29047167
CID:4628459
PubChem ID:121552285
Update Time:2025-06-13

2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 2-(3-morpholinyl)-
    • 2-(morpholin-3-yl)cyclohexan-1-ol
    • 2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers
    • MDL: MFCD29047167
    • Inchi: 1S/C10H19NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-12H,1-7H2
    • InChI Key: MVFWFHRBUWLEME-UHFFFAOYSA-N
    • SMILES: C1(O)CCCCC1C1COCCN1

2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers Pricemore >>

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2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers Related Literature

Additional information on 2-(morpholin-3-yl)cyclohexan-1-ol, Mixture of diastereomers

Comprehensive Overview of 2-(morpholin-3-yl)cyclohexan-1-ol (CAS No. 1909306-01-9): A Versatile Diastereomeric Mixture

In the realm of organic chemistry and pharmaceutical research, 2-(morpholin-3-yl)cyclohexan-1-ol (CAS No. 1909306-01-9) has emerged as a compound of significant interest due to its unique structural features and potential applications. This mixture of diastereomers combines a morpholine ring with a cyclohexanol backbone, offering a versatile scaffold for drug discovery and material science. The presence of multiple stereocenters in this compound makes it a valuable candidate for stereoselective synthesis and chiral resolution studies, topics that are currently trending in AI-driven drug design and green chemistry.

The growing demand for high-purity diastereomeric mixtures in pharmaceutical intermediates has placed compounds like 2-(morpholin-3-yl)cyclohexan-1-ol at the forefront of research. Recent advancements in chromatographic separation techniques and computational modeling have enabled researchers to better understand the behavior of such mixtures, addressing common queries like "how to separate diastereomers efficiently" or "what are the applications of morpholine derivatives." These advancements align with the industry's shift toward sustainable synthesis and precision medicine, making this compound a hot topic in scientific forums and patent filings.

From a synthetic perspective, the cyclohexanol-morpholine hybrid structure of this compound offers intriguing possibilities for structure-activity relationship (SAR) studies. Researchers are particularly interested in how the spatial arrangement of its diastereomers affects biological activity—a question frequently searched in molecular docking simulations and medicinal chemistry databases. The compound's potential as a ligand for GPCR targets or enzyme inhibitors has also sparked discussions in drug repurposing circles, especially given the rising interest in multi-target therapeutics for complex diseases.

In material science, the polar functional groups of 2-(morpholin-3-yl)cyclohexan-1-ol make it a candidate for designing smart polymers and catalysts. Its diastereomeric nature allows for tunable physicochemical properties, a feature highly sought after in nanotechnology applications and supramolecular chemistry. This aligns with frequent search trends like "how to modify polymer solubility" or "role of stereochemistry in catalysis," reflecting the compound's interdisciplinary relevance.

Quality control and analytical characterization of this diastereomeric mixture remain critical focus areas. Modern techniques such as HPLC-MS coupling and chiral stationary phases are often employed to address common challenges like "how to quantify diastereomer ratios" or "methods for stereochemical elucidation." The compound's CAS registry number (1909306-01-9) serves as a vital identifier in chemical databases and regulatory documentation, ensuring traceability in global supply chains—a concern amplified by recent emphasis on supply chain transparency in specialty chemicals.

Looking ahead, the scientific community continues to explore novel derivatives of 2-(morpholin-3-yl)cyclohexan-1-ol through click chemistry and metathesis reactions. Its adaptability in combinatorial libraries and fragment-based drug discovery positions it as a molecule to watch in the era of high-throughput screening and AI-accelerated research. As sustainability becomes paramount, greener synthetic routes for this compound—free from heavy metals or hazardous reagents—are likely to dominate future publications and patent landscapes.

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